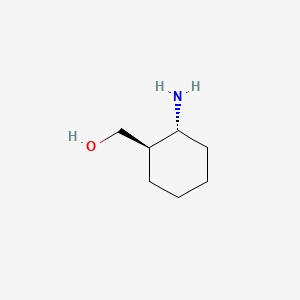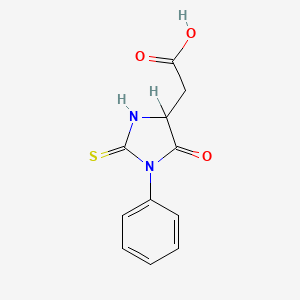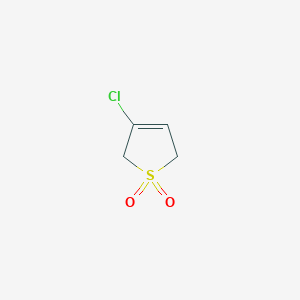
2-Phenyl-1H-imidazole-4-carboxylic acid
Overview
Description
2-Phenyl-1H-imidazole-4-carboxylic acid is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
2-phenyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and functional materials.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Safety and Hazards
Future Directions
While specific future directions for 2-Phenyl-1H-imidazole-4-carboxylic acid are not detailed in the available resources, it’s worth noting that imidazole derivatives are of significant interest in medicinal chemistry due to their broad range of chemical and biological properties . They are being developed for different therapeutic actions and have become an important synthon in the development of new drugs .
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-1H-imidazole-4-carboxylic acid is the enzyme Beta-lactamase, which is found in Escherichia coli (strain K12) . This enzyme is a serine beta-lactamase with a substrate specificity for cephalosporins .
Mode of Action
The exact mode of action of This compound It is known that imidazole compounds, in general, can interact with their targets in various ways . For instance, the N3 of the imidazole compound can bind to the heme iron atom of ferric cytochrome P450 .
Biochemical Pathways
The specific biochemical pathways affected by This compound Imidazole compounds are known to have broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
The molecular and cellular effects of This compound Some imidazole compounds have been reported to show antibacterial activity . For instance, 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole compounds have been synthesized and evaluated for their antimicrobial activity against S. aureus, E. coli, and B. subtilis .
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of imidazole compounds . The anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines to uric acid . The interaction between this compound and xanthine oxidase results in the inhibition of the enzyme’s activity, thereby reducing the production of uric acid. This property makes it a potential candidate for the treatment of conditions like gout, where excessive uric acid production is a problem.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce cell death in leukemic cells at micromolar concentrations . Additionally, it can affect the expression of genes involved in oxidative stress responses and metabolic pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which blocks the enzyme’s activity. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of xanthine oxidase activity and persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits xanthine oxidase activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine and xanthine to uric acid . By inhibiting this enzyme, the compound affects the metabolic flux of purine metabolism, leading to reduced levels of uric acid. Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes and the expression of genes involved in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or the nucleus, where it exerts its effects . The localization of the compound within these subcellular structures can influence its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic and saturated heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of cost-effective and scalable synthetic routes that can be adapted for large-scale production. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s imidazole ring is particularly reactive, allowing for diverse chemical modifications .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen for oxidation, ketones and amines for substitution, and elemental sulfur for specific cyclization reactions . The reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions include disubstituted imidazoles, tetrasubstituted imidazoles, and various functionalized derivatives .
Comparison with Similar Compounds
- 4-Phenyl-1H-imidazole
- 5-Phenyl-1H-imidazole
- 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 2-phenyl-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-phenyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXKZJNJCKTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77498-98-7 | |
| Record name | 2-Phenyl-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77498-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07803 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGH57KDY8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


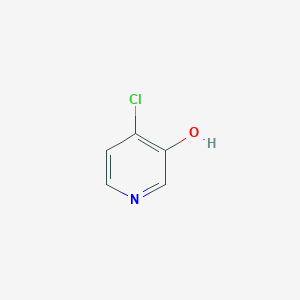
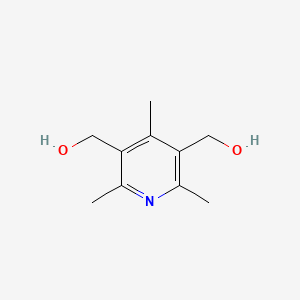


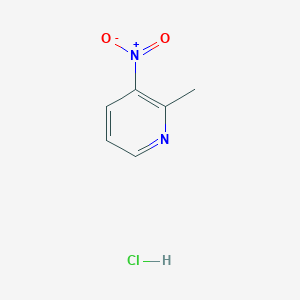


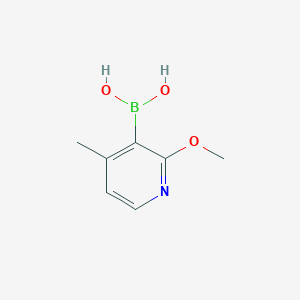
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)
![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
